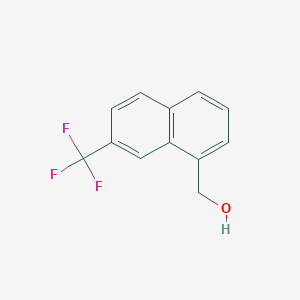
Quinolin-8-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl dihydrogen phosphate is a chemical compound that features a quinoline ring system attached to a dihydrogen phosphate group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl dihydrogen phosphate typically involves the reaction of quinolin-8-ol with phosphoric acid or its derivatives. One common method is the phosphorylation of quinolin-8-ol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinolin-8-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-8-yl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A precursor to quinolin-8-yl dihydrogen phosphate, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activity.
Tetrahydroquinoline: A reduced form of quinoline with applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the dihydrogen phosphate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
7220-39-5 |
|---|---|
Molecular Formula |
C9H8NO4P |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
quinolin-8-yl dihydrogen phosphate |
InChI |
InChI=1S/C9H8NO4P/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H2,11,12,13) |
InChI Key |
ZECSTTAOTMSGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OP(=O)(O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



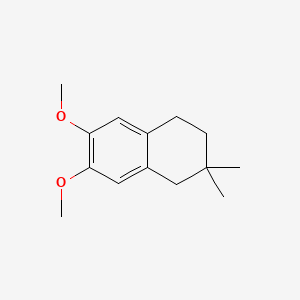

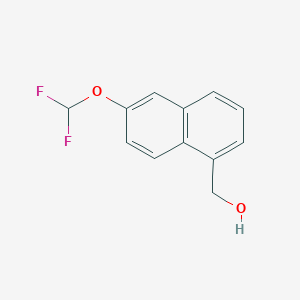

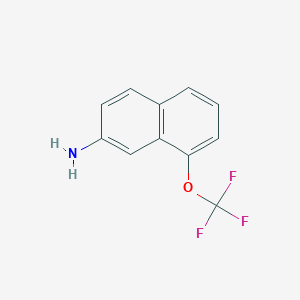
![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
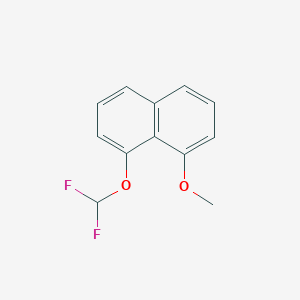
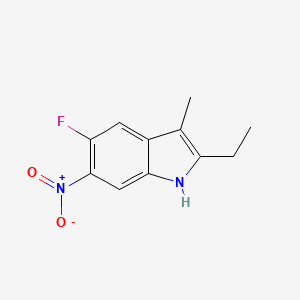
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
